molecular formula C14H17F2N3O B11738034 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine

Cat. No.: B11738034
M. Wt: 281.30 g/mol
InChI Key: WUAMZBRSXRTEGH-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethyl group and a methoxyphenylmethylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group and the methoxyphenylmethylamine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine
  • {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-chlorophenyl)methyl]amine

Uniqueness

The unique combination of the difluoroethyl group and the methoxyphenylmethylamine moiety in {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(3-methoxyphenyl)methyl]amine imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties can include enhanced reactivity, selectivity, and potential for specific applications in research and industry.

Properties

Molecular Formula

C14H17F2N3O

Molecular Weight

281.30 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-(3-methoxyphenyl)methanamine

InChI

InChI=1S/C14H17F2N3O/c1-20-13-4-2-3-11(7-13)8-17-9-12-5-6-19(18-12)10-14(15)16/h2-7,14,17H,8-10H2,1H3

InChI Key

WUAMZBRSXRTEGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=NN(C=C2)CC(F)F

Origin of Product

United States

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